molecular formula C12H10N4O3 B4725060 N-(cyanomethyl)-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide

N-(cyanomethyl)-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide

Cat. No. B4725060
M. Wt: 258.23 g/mol
InChI Key: ODGJCJVWVAXUIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinazolinyl acetamide compounds involves multiple steps, including aminolysis, alkylation, and cyclization processes. These processes utilize activated acids and chloroacetamides, indicating a complex synthesis pathway that requires precise control over reaction conditions to achieve the desired product (Berest et al., 2011).

Molecular Structure Analysis

The molecular structure of quinazolinyl acetamide derivatives is characterized by NMR, LC-MS, and EI-MS analyses, providing insights into the compound's chemical environment and confirming its structure. This detailed structural analysis is crucial for understanding the compound's reactivity and interactions with other molecules (Kovalenko et al., 2012).

Chemical Reactions and Properties

Quinazolinyl acetamide derivatives undergo various chemical reactions, including aminolysis and alkylation, to form novel compounds with potential biological activities. These reactions expand the chemical diversity of quinazolinyl derivatives and enable the exploration of new therapeutic agents (El Kayal et al., 2022).

Physical Properties Analysis

The physical properties of quinazolinyl acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various scientific and industrial applications (Kovalenko et al., 2012).

Chemical Properties Analysis

Quinazolinyl acetamide derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which can be exploited in synthetic chemistry. Their chemical properties are crucial for designing reactions that yield novel compounds with desired biological activities (Marinko et al., 2000).

properties

IUPAC Name

N-(cyanomethyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c13-5-6-14-10(17)7-16-11(18)8-3-1-2-4-9(8)15-12(16)19/h1-4H,6-7H2,(H,14,17)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGJCJVWVAXUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(cyanomethyl)-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide
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N-(cyanomethyl)-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide
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N-(cyanomethyl)-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide
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N-(cyanomethyl)-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide
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N-(cyanomethyl)-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide
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N-(cyanomethyl)-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide

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